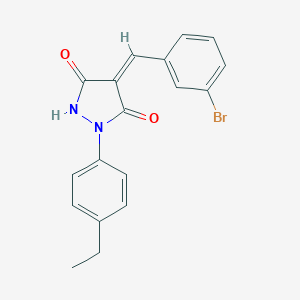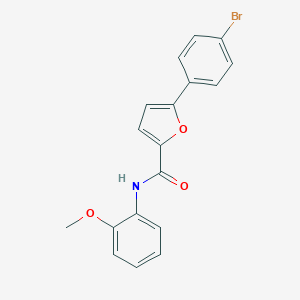
4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether is a heterocyclic compound belonging to the pyrazoline family Pyrazolines are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions: 4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether can be synthesized through the condensation of chalcones with hydrazine hydrate. The reaction typically involves the following steps:
Preparation of Chalcone: The chalcone precursor is synthesized by the Claisen-Schmidt condensation of acetophenone with 4-methoxybenzaldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazoline derivatives with different functional groups.
科学的研究の応用
4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antiviral, and anti-inflammatory properties.
Material Science: The compound is explored for its use in organic electronics and as a corrosion inhibitor.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
- **1-Acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone .
- **3′-(4-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)spiro[indoline-3,2′-thiazolidine]-2,4′-dione (MPIT) .
- **1-(4-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)spiro[imidazolidine-2,3′-indoline]-2′,5-dione (MPII) .
Uniqueness: 4-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl methyl ether is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties
特性
分子式 |
C18H18N2O2 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC名 |
1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)20-18(15-8-10-16(22-2)11-9-15)12-17(19-20)14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3 |
InChIキー |
ZPDSCMQRJLPXDN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
正規SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorophenyl)-4-{4-[isopentyl(methyl)amino]benzylidene}-3,5-pyrazolidinedione](/img/structure/B327191.png)
![N'~1~,N'~2~-bis{4-[isopentyl(methyl)amino]benzylidene}ethanedihydrazide](/img/structure/B327193.png)
![isopropyl 4-(5-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B327195.png)
![1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B327196.png)
![1-Amino-3-(3-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B327197.png)
![(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B327199.png)
![2,4-Dianilino-6-{2-[4-(dimethylamino)phenyl]vinyl}-5-nitropyrimidine](/img/structure/B327200.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B327205.png)


![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B327210.png)
![3,5-dimethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B327211.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B327215.png)
